

# Spectroscopic Profile of Disperse Blue 183: A Technical Overview

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## Compound of Interest

Compound Name: Disperse Blue 183

Cat. No.: B1345753

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**Disperse Blue 183** (C.I. 11078) is a monoazo disperse dye characterized by its blue-black powder form and its application in the dyeing of synthetic fibers, particularly polyester. Its spectroscopic properties are fundamental to understanding its color, stability, and potential applications beyond the textile industry. This technical guide provides a comprehensive overview of the core spectroscopic characteristics of **Disperse Blue 183**, including detailed experimental protocols for their determination.

## Physicochemical Properties

Property	Value	Reference
Chemical Formula	C <sub>20</sub> H <sub>21</sub> BrN <sub>6</sub> O <sub>3</sub>	[1][2]
Molecular Weight	473.32 g/mol	[1][2]
Appearance	Bluish-black powder	[1][2]
Solubility	Soluble in acetone and dimethylformamide (DMF)	[1][2]

## Spectroscopic Data

The following table summarizes the key spectroscopic parameters for **Disperse Blue 183**. It is important to note that spectroscopic properties, particularly absorption and emission maxima,

can exhibit slight variations depending on the solvent due to solvatochromic effects.

Parameter	Value	Solvent/Conditions	Reference
Absorption Maximum ( $\lambda_{\text{max}}$ )	625 nm	Not specified	[3]
545-571 nm (theoretical)	Not specified	[4]	
Spectral Range	Two broad absorption bands in the 320-680 nm range	Not specified	[5]
Molar Absorptivity ( $\epsilon$ )	2970–3000 dm <sup>3</sup> mol <sup>-1</sup> cm <sup>-1</sup>	Not specified	[4]
Fluorescence Emission Maximum ( $\lambda_{\text{em}}$ )	Data not available in the searched literature.	-	
Fluorescence Quantum Yield ( $\Phi_F$ )	Data not available in the searched literature.	-	

## Experimental Protocols

The following sections detail the standardized experimental procedures for determining the key spectroscopic properties of **Disperse Blue 183**.

### Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the measurement of the ultraviolet-visible (UV-Vis) absorption spectrum and the calculation of the molar absorptivity.

Materials:

- **Disperse Blue 183**

- Spectrophotometric grade solvent (e.g., acetone or dimethylformamide)
- UV-Vis spectrophotometer
- Calibrated analytical balance
- Volumetric flasks (various sizes)
- Quartz cuvettes (1 cm path length)

Procedure:

- Preparation of a Stock Solution:
  - Accurately weigh a precise amount of **Disperse Blue 183** powder using an analytical balance.
  - Dissolve the weighed dye in a known volume of the chosen solvent (e.g., acetone) in a volumetric flask to prepare a stock solution of a specific concentration (e.g.,  $1 \times 10^{-3}$  M). Ensure complete dissolution.
- Preparation of Standard Solutions:
  - Perform a series of serial dilutions from the stock solution to prepare a set of standard solutions with decreasing concentrations (e.g.,  $1 \times 10^{-4}$  M,  $5 \times 10^{-5}$  M,  $2.5 \times 10^{-5}$  M,  $1.25 \times 10^{-5}$  M, and  $6.25 \times 10^{-6}$  M).
- Spectrophotometric Measurement:
  - Set the UV-Vis spectrophotometer to scan a wavelength range from 300 nm to 800 nm.
  - Use the pure solvent as a blank to zero the spectrophotometer.
  - Measure the absorbance of each standard solution, starting from the least concentrated, in a 1 cm path length quartz cuvette.
- Data Analysis:

- Plot the absorbance at the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) against the concentration of the standard solutions.
- According to the Beer-Lambert law ( $A = \epsilon bc$ , where  $A$  is absorbance,  $\epsilon$  is the molar absorptivity,  $b$  is the path length, and  $c$  is the concentration), the slope of the resulting linear plot will be the molar absorptivity ( $\epsilon$ ) in  $\text{M}^{-1} \text{cm}^{-1}$ .

## Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield using a relative method.

Materials:

- **Disperse Blue 183** solution (prepared as in the UV-Vis protocol)
- A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol,  $\Phi_F = 0.95$ )
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Preparation of Solutions:
  - Prepare a dilute solution of **Disperse Blue 183** in the chosen solvent with an absorbance value below 0.1 at the excitation wavelength to minimize inner filter effects.
  - Prepare a solution of the standard fluorophore in the same solvent with a similar absorbance value at the same excitation wavelength.
- Fluorescence Measurement:
  - Set the excitation wavelength of the spectrofluorometer to the  $\lambda_{\text{max}}$  of **Disperse Blue 183**.

- Record the fluorescence emission spectrum of the **Disperse Blue 183** solution over an appropriate wavelength range.
  - Without changing the instrument settings, record the fluorescence emission spectrum of the standard fluorophore solution.
  - Measure the absorbance of both the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.
- Quantum Yield Calculation:

The fluorescence quantum yield ( $\Phi F$ ) of the sample can be calculated using the following equation:

$$\Phi F_{\text{sample}} = \Phi F_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

Where:

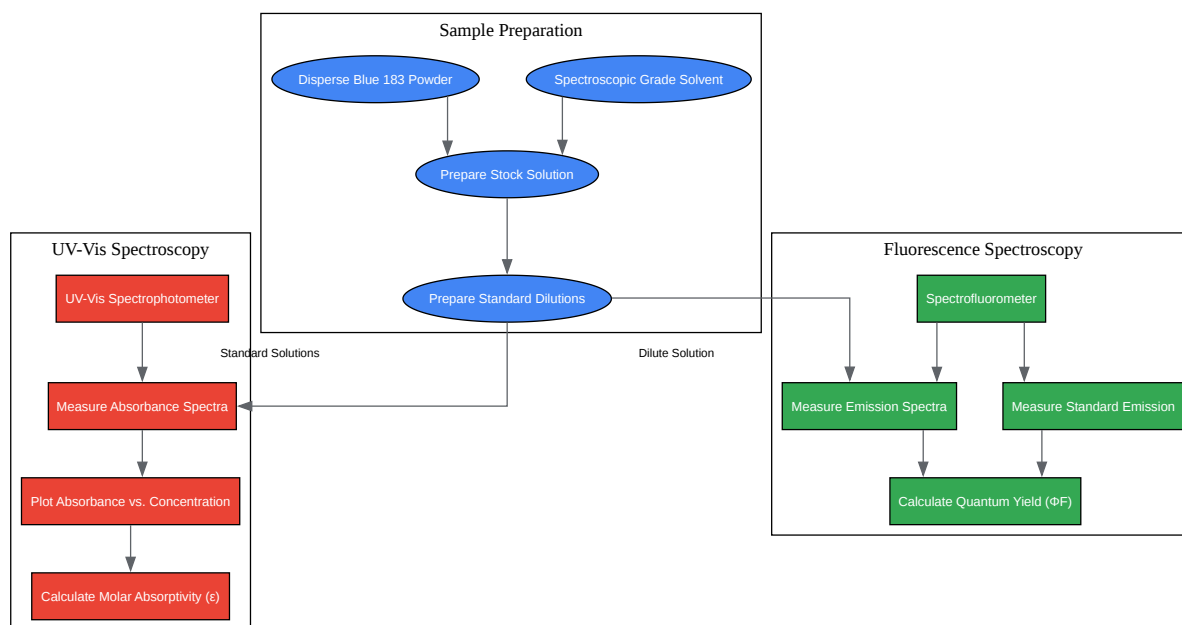
- $\Phi F_{\text{std}}$  is the quantum yield of the standard.
- $I$  is the integrated fluorescence intensity.
- $A$  is the absorbance at the excitation wavelength.
- $n$  is the refractive index of the solvent.

If the same solvent is used for both the sample and the standard, the refractive index term ( $n_{\text{sample}}^2 / n_{\text{std}}^2$ ) becomes 1.

## Visualizations

### Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a disperse dye like **Disperse Blue 183**.



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Caption: Workflow for determining the spectroscopic properties of **Disperse Blue 183**.

Disclaimer: The provided molar absorptivity is based on a single literature source and may vary depending on experimental conditions. The fluorescence data for **Disperse Blue 183** was not available in the searched literature. The experimental protocols are generalized and may require optimization for specific instrumentation and research needs.

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